3-(3-bromopyridin-4-yl)azetidin-3-ol dihydrochloride
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Overview
Description
3-(3-bromopyridin-4-yl)azetidin-3-ol dihydrochloride is a chemical compound with the molecular formula C8H10BrClN2O and a molecular weight of 265.54 g/mol . This compound is characterized by the presence of a bromopyridine moiety attached to an azetidin-3-ol ring, and it is commonly used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromopyridin-4-yl)azetidin-3-ol dihydrochloride typically involves the following steps:
Bromination: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 3-position of the pyridine ring.
Azetidin-3-ol Formation: The brominated pyridine is then reacted with an appropriate azetidine derivative to form the azetidin-3-ol ring.
Hydrochloride Formation: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and subsequent reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow processes can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3-bromopyridin-4-yl)azetidin-3-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Oxidized derivatives of the azetidin-3-ol ring.
Reduction: Reduced forms of the bromopyridine moiety.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
3-(3-bromopyridin-4-yl)azetidin-3-ol dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-bromopyridin-4-yl)azetidin-3-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can engage in various binding interactions, while the azetidin-3-ol ring may influence the compound’s overall reactivity and stability. Detailed studies are required to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-chloropyridin-4-yl)azetidin-3-ol dihydrochloride
- 3-(3-fluoropyridin-4-yl)azetidin-3-ol dihydrochloride
- 3-(3-iodopyridin-4-yl)azetidin-3-ol dihydrochloride
Uniqueness
3-(3-bromopyridin-4-yl)azetidin-3-ol dihydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical properties and reactivity compared to its halogenated analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other halogens, making this compound valuable for targeted applications.
Properties
CAS No. |
2751621-36-8 |
---|---|
Molecular Formula |
C8H11BrCl2N2O |
Molecular Weight |
302 |
Purity |
95 |
Origin of Product |
United States |
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